molecular formula C18H18ClN5O B6446806 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640955-91-3

3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No. B6446806
CAS RN: 2640955-91-3
M. Wt: 355.8 g/mol
InChI Key: MJGHJNBLRNEDBL-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various chemical transformations. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The nitrogen atom’s location in the pyridine ring can result in four possible skeletons for the heterocyclic combination of the pyrimidine and pyridine rings .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines undergo various chemical reactions. For example, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on the specific compound. For instance, some compounds have been reported to be solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have garnered attention as potential antimicrobial agents. Researchers have synthesized various pyrimidine scaffolds and evaluated their efficacy against bacterial and fungal strains . For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated promising activity against microbial pathogens such as Bacillus subtilis, Escherichia coli, and Aspergillus niger . The search for novel chemical entities to combat multidrug-resistant microbes remains crucial, and pyrimidine-based compounds offer a valuable avenue for exploration.

CDK2 Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has been explored for developing novel cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds were evaluated for their anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines . CDK2 plays a crucial role in cell cycle regulation, making it an attractive target for cancer therapy.

PARP-1 Inhibition

Researchers have synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives as potential inhibitors against poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and has implications in cancer treatment. These compounds were evaluated for their inhibitory activity towards PARP-1 and their anti-proliferative effects on human cancer cell lines .

Broad Spectrum of Activities

Pyrido[2,3-d]pyrimidines exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressant, anticonvulsant, and antipyretic effects . Their versatility makes them valuable candidates for further exploration in medicinal chemistry.

Other Biological Activities

Beyond the mentioned applications, pyrimidine derivatives have been investigated for antioxidant, anti-inflammatory, and antimalarial activities. These diverse properties highlight the compound’s multifaceted nature and underscore its relevance in drug discovery.

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines are promising. These compounds have shown a broad spectrum of activities and are being studied for the development of new therapies . The complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents will help scientists design new selective, effective, and safe anticancer agents .

properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c19-15-10-20-7-3-16(15)25-11-13-4-8-24(9-5-13)18-14-2-1-6-21-17(14)22-12-23-18/h1-3,6-7,10,12-13H,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGHJNBLRNEDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

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